1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)
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Overview
Description
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) is a synthetic phospholipid derivative. It is commonly used in biochemical and biophysical research due to its unique properties, which include the ability to form stable liposomes and interact with various biomolecules. This compound is particularly valuable in the study of membrane dynamics and drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) typically involves the following steps:
Preparation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: This is achieved through the esterification of glycerol with palmitic acid, followed by phosphorylation.
Attachment of the maleimidophenyl group: This step involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine with 4-(p-maleimidophenyl)butyric acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) undergoes various chemical reactions, including:
Substitution reactions: The maleimide group can react with thiol groups, forming stable thioether bonds.
Hydrolysis: The ester bonds in the glycerol backbone can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Typically carried out in aqueous buffers at neutral pH, using thiol-containing compounds.
Hydrolysis: Conducted using dilute acids or bases at elevated temperatures.
Major Products
Substitution reactions: The major product is a thioether-linked conjugate.
Hydrolysis: The products include free fatty acids and glycerophosphoethanolamine derivatives.
Scientific Research Applications
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid interactions and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and as a tool for studying membrane protein functions.
Medicine: Utilized in the development of targeted drug delivery systems and as a component in vaccine formulations.
Industry: Applied in the formulation of cosmetic products and as a stabilizer in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to integrate into lipid bilayers and interact with biomolecules. The maleimide group allows for specific conjugation with thiol-containing molecules, facilitating targeted delivery and controlled release of therapeutic agents. The phospholipid backbone ensures compatibility with biological membranes, enhancing the stability and efficacy of liposomal formulations.
Comparison with Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) is unique due to its combination of a phospholipid backbone and a reactive maleimide group. Similar compounds include:
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000]: Used in liposome preparation with enhanced circulation time.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl): Utilized for biotin-streptavidin-based targeting systems.
The uniqueness of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) lies in its ability to form stable conjugates with thiol-containing molecules, making it highly valuable for targeted drug delivery and bioconjugation applications.
Properties
IUPAC Name |
sodium;2,3-di(hexadecanoyloxy)propyl 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H85N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(57)61-42-46(64-51(58)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(59,60)62-41-40-52-47(54)31-29-30-44-34-36-45(37-35-44)53-48(55)38-39-49(53)56;/h34-39,46H,3-33,40-43H2,1-2H3,(H,52,54)(H,59,60);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKODAHLWDSEBQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84N2NaO11P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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